molecular formula C6H11NO B112088 N-Methylcyclobutanecarboxamide CAS No. 1255641-15-6

N-Methylcyclobutanecarboxamide

Cat. No.: B112088
CAS No.: 1255641-15-6
M. Wt: 113.16 g/mol
InChI Key: IOLREVKITJLZPU-UHFFFAOYSA-N
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Description

N-Methylcyclobutanecarboxamide is an organic compound with the molecular formula C6H11NO. It is a derivative of cyclobutanecarboxamide, where a methyl group is attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing N-Methylcyclobutanecarboxamide involves the [2 + 2] cycloaddition reaction. This reaction is a cornerstone in the synthesis of cyclobutane-containing compounds. The process typically involves the reaction of an alkene with a suitable partner under specific conditions to form the cyclobutane ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the cycloaddition reaction. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Methylcyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-Methylcyclobutanecarboxamide has been explored in various scientific research contexts due to its potential therapeutic applications. It is used in:

Mechanism of Action

The mechanism by which N-Methylcyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-Methylcyclobutanecarboxamide is unique due to its specific structural features, such as the presence of a cyclobutane ring and a methyl group attached to the nitrogen atom. These features confer distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methylcyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-7-6(8)5-3-2-4-5/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLREVKITJLZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601226
Record name N-Methylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255641-15-6
Record name N-Methylcyclobutanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methylcyclobutanecarboxamide
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